4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene
Description
4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene is a chlorinated alkenyl-substituted diene with the molecular formula C₁₀H₁₃Cl. Its IUPAC name is derived by selecting the longest carbon chain containing the maximum number of double bonds (hepta-1,6-diene) and assigning the lowest possible locants to substituents. The prop-2-en-1-yl (allyl) group and chlorine atom are positioned at carbon 4, as per IUPAC priority rules for substituent numbering .
Properties
CAS No. |
19255-03-9 |
|---|---|
Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
4-chloro-4-prop-2-enylhepta-1,6-diene |
InChI |
InChI=1S/C10H15Cl/c1-4-7-10(11,8-5-2)9-6-3/h4-6H,1-3,7-9H2 |
InChI Key |
MSIJDNAZGXDVCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(CC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with allyl chloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- often involves large-scale batch or continuous processes. These methods may utilize advanced catalytic systems to enhance the yield and purity of the final product. The use of high-pressure reactors and automated control systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,6-Heptadiene, 4-chloro-4-(2-propen-1-yl)- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles to form new chemical bonds. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Positional Isomerism
(a) 4-(tert-Butyldiphenylsilyloxy)hepta-1,6-diene
- Substituent : A bulky tert-butyldiphenylsilyloxy (TBDPSO) group replaces the chlorine and allyl substituents.
- Synthesis : Synthesized via silylation of 1,6-heptadien-4-ol with tert-butyldiphenylchlorosilane in THF, achieving a 96% yield .
- Key Differences: The TBDPSO group is electron-donating and sterically hindering, which stabilizes intermediates in organic reactions (e.g., protection of alcohols).
(b) 4-(Prop-2-yn-1-yl)hepta-1,6-diene
- Substituent : An alkynyl (prop-2-ynyl) group replaces the allyl and chlorine substituents.
- Reactivity: The triple bond introduces sp-hybridized carbons, enabling alkyne-specific reactions (e.g., cyclopropanation or Sonogashira coupling) that are absent in the chloro-allyl derivative .
(c) 4-Propenyl hepta-1,6-diene
- Substituent : A propenyl (prop-1-enyl) group at position 4, differing in double bond position (C1 vs. C2) from the target compound’s prop-2-enyl group.
Reactivity and Stability
- Electrophilic Additions : The chloro group’s electron-withdrawing effect polarizes the diene system, increasing susceptibility to electrophilic attack compared to silyloxy or alkynyl derivatives.
- Thermal Stability : Conjugated dienes with bulky substituents (e.g., TBDPSO) exhibit higher thermal stability due to steric protection, while chloro-allyl derivatives may decompose under harsh conditions .
- Polymerization Potential: The allyl and diene groups in the target compound could facilitate copolymerization, whereas silyl-protected or alkynyl analogs might require deprotection or cross-coupling steps .
Data Tables
Table 2: Reactivity Profile
| Compound | Electrophilic Reactivity | Thermal Stability | Polymerization Potential |
|---|---|---|---|
| 4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene | High (Cl EWG) | Moderate | High |
| 4-(tert-Butyldiphenylsilyloxy)hepta-1,6-diene | Low (steric hindrance) | High | Low |
| 4-Propenyl hepta-1,6-diene | Moderate | Moderate | Moderate |
Biological Activity
4-Chloro-4-(prop-2-en-1-yl)hepta-1,6-diene is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorinated diene system that may contribute to its reactivity and biological interactions. The presence of the chlorinated group can enhance lipophilicity, potentially affecting membrane permeability and biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of curcumin have shown potent anticancer activity across various cancer cell lines. A notable study screened a series of compounds, revealing that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values as low as 0.0079 µM against cancer cells, suggesting that structural modifications can greatly enhance biological activity .
The mechanisms through which this compound exerts its effects may include:
- Cell Cycle Arrest : Similar compounds have been shown to modulate cell cycle regulatory proteins, leading to cell cycle arrest in various cancer types. This is often mediated through the inhibition of cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
Compounds with similar diene structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may also possess anti-inflammatory activity .
Study on Anticancer Activity
A study assessed the anticancer effects of various curcumin analogs, including those structurally related to this compound. The study found that specific modifications led to increased potency against a range of cancer cell lines, highlighting the importance of structural features in determining biological activity .
In Vitro Testing
In vitro assays have been employed to evaluate the cytotoxicity and therapeutic potential of similar compounds. For example, a study conducted using the National Cancer Institute's screening protocol demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines .
Summary Table of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Curcumin Analog A | Anticancer | 0.0079 | Cell cycle arrest |
| Curcumin Analog B | Anti-inflammatory | Not specified | Inhibition of NO and TNF-α |
| 4-Chloro Compound | Potentially similar | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
